

9,10-Dinitroanthracene chemical structure and IUPAC name

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Compound of Interest

Compound Name: 9,10-Dinitroanthracene

Cat. No.: B1595615

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An In-depth Technical Guide to 9,10-Dinitroanthracene

This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **9,10-Dinitroanthracene**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **9,10-dinitroanthracene**^[1]. Its chemical structure consists of an anthracene core with two nitro groups substituted at the 9 and 10 positions.

The chemical structure is represented by the following diagram:

Caption: 2D representation of the **9,10-Dinitroanthracene** molecule.

Physicochemical Properties

A summary of the key quantitative data for **9,10-Dinitroanthracene** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₄ H ₈ N ₂ O ₄	[1][2][3][4][5]
Molecular Weight	268.22 g/mol	[1][2][3][5]
CAS Number	33685-60-8	[1][2][3][5]
Density	1.5±0.1 g/cm ³	[2]
Boiling Point	464.8±35.0 °C at 760 mmHg	[2]
Flash Point	234.4±18.7 °C	[2]
Exact Mass	268.048401 Da	[2]
LogP	3.81	[2]
Vapor Pressure	0.0±1.1 mmHg at 25°C	[2]
Topological Polar Surface Area	91.6 Å ²	[1][4]
SMILES	<chem>C1=CC=C2C(=C1)C(=C3C=C C=CC3=C2--INVALID-LINK-- [O-])--INVALID-LINK--[O-]</chem>	[1]
InChIKey	XYPMAZCBFKBIFK- UHFFFAOYSA-N	[1]

Experimental Protocols

Synthesis of 9,10-Dinitroanthracene

A general method for the synthesis of **9,10-Dinitroanthracene** involves the nitration of anthracene[3]. The following protocol is a representative procedure.

Materials:

- Anthracene
- Concentrated Nitric Acid (70%)
- Glacial Acetic Acid

- Concentrated Hydrochloric Acid
- 10% Sodium Hydroxide Solution

Procedure:

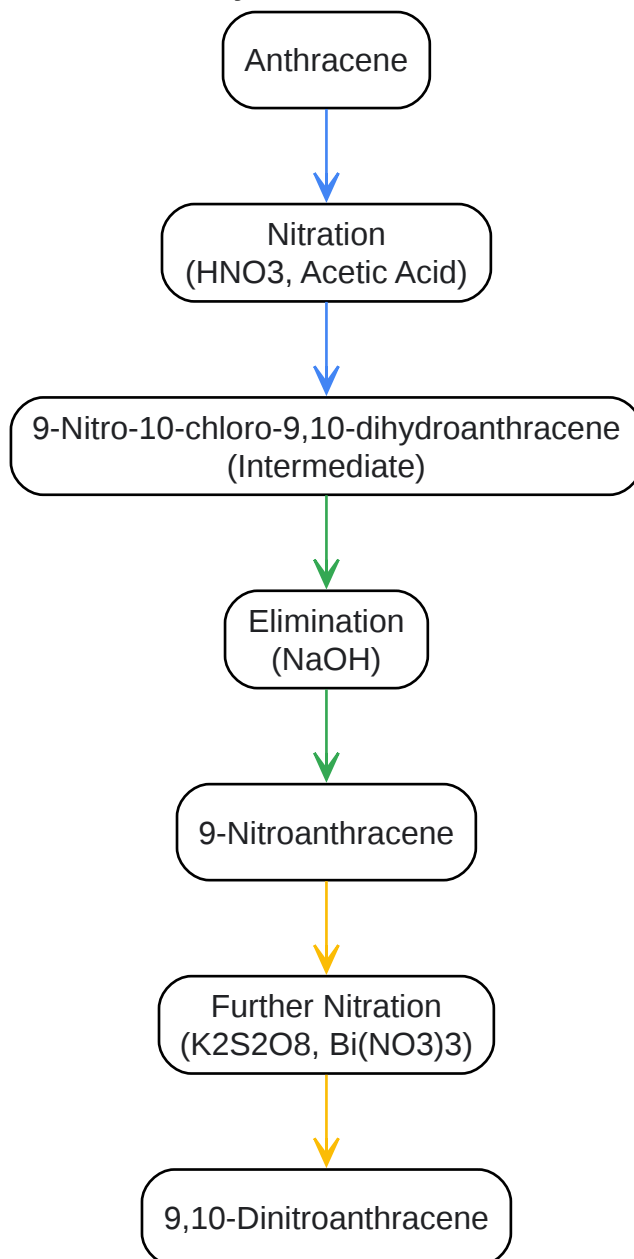
- Nitration of Anthracene:
 - Suspend finely powdered anthracene (0.112 mole) in glacial acetic acid (80 ml) in a three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and a mechanical stirrer[6].
 - Maintain the flask in a water bath at 20–25°C[6].
 - Slowly add concentrated nitric acid (0.126 mole) from the dropping funnel with vigorous stirring, ensuring the reaction temperature does not exceed 30°C[6]. This addition should take approximately 15–20 minutes[6].
 - Continue stirring for about 30 minutes after the addition is complete until a clear solution is obtained, then stir for an additional 30 minutes[6].
- Formation and Isolation of Intermediate:
 - Filter the solution to remove any unreacted anthracene[6].
 - To the filtrate, slowly add a mixture of concentrated hydrochloric acid (0.60 mole) and glacial acetic acid (50 ml) with vigorous stirring[6].
 - A pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene will form[6][7].
 - Collect the precipitate by suction filtration and wash it with two portions of glacial acetic acid (25 ml each) followed by water until the washings are neutral[6][7].
- Synthesis of 9-Nitroanthracene:
 - Triturate the intermediate product with warm (60–70°C) 10% sodium hydroxide solution (60 ml)[6].

- Separate the resulting crude orange nitroanthracene by suction filtration and treat it with four additional portions of 10% sodium hydroxide solution (40 ml each)[6].
- Wash the product thoroughly with warm water until the washings are neutral to litmus[6].
- Air-dry the crude 9-nitroanthracene[6].
- Dinitration to **9,10-Dinitroanthracene**:
 - While a direct, detailed protocol for the second nitration step to yield the 9,10-dinitro product from 9-nitroanthracene was not found in the immediate search results, a plausible subsequent step would involve a further nitration reaction under more forcing conditions. A general procedure for dinitration is described as follows[3]:
 - In an oven-dried resealable screw-cap reaction tube with a magnetic stir bar, charge potassium persulfate (1.75 mmol) and bismuth nitrate (1.0 mmol)[3].
 - Add the 9-nitroanthracene (as the aryl starting material, 0.5 mmol) followed by acetonitrile (3 mL)[3].
 - Place the tube in a preheated oil bath at 130°C and stir the reaction mixture vigorously for 24 hours in an air atmosphere[3].
- Work-up and Purification:
 - Cool the reaction mixture to room temperature, dilute with ethyl acetate (2 mL), and filter through celite, eluting with an additional 10 mL of ethyl acetate[3].
 - Concentrate the filtrate, and purify the resulting residue by column chromatography to obtain **9,10-Dinitroanthracene**[3].

Logical Relationships and Workflows

The synthesis of **9,10-Dinitroanthracene** from anthracene can be visualized as a sequential process. The following diagram illustrates the key steps in this synthetic pathway.

Synthetic Pathway of 9,10-Dinitroanthracene



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Caption: A simplified workflow for the synthesis of **9,10-Dinitroanthracene**.

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